molecular formula C19H22N6O2S B2837891 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1421477-04-4

2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2837891
CAS No.: 1421477-04-4
M. Wt: 398.49
InChI Key: VXQYGCHTSSRWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Fungicidal Activity : Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared, exhibiting moderate inhibitory activity against Gibberella zeae, suggesting potential agricultural applications (Liu et al., 2012).

Anticancer Agents : A series of novel substituted dimethyl-benzo[1,3,6]oxadiazepine and triazepine derivatives were synthesized and displayed cytotoxic activity against cancer cells, highlighting their potential in cancer treatment (Abu‐Hashem & Aly, 2017).

Antiviral Activity : The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives showed cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating their potential in developing new antiviral drugs (Attaby et al., 2006).

Antimicrobial and Antimycobacterial Activities : Compounds synthesized from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone demonstrated good to moderate activity against bacterial strains, with some showing better antimycobacterial agents compared with standard drugs (Pandya et al., 2019).

CCR1 Antagonists : A novel series based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold was identified as highly potent and selective CCR1 antagonists, showcasing their potential in treating diseases associated with CCR1 activity (Pennell et al., 2013).

Properties

IUPAC Name

2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-15-7-8-20-25(15)13-17-21-22-19(27-17)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYGCHTSSRWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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